1,6-Diazaspiro[3.4]octan-5-onehydrochloride
Description
1,6-Diazaspiro[3.4]octan-5-one hydrochloride is a spirocyclic amine derivative characterized by a fused bicyclic system comprising a three-membered and a four-membered ring. The nitrogen atoms are positioned at the 1- and 6-positions of the spiro framework, distinguishing it from structurally related compounds. This compound is commercially available as a building block for pharmaceutical synthesis (EN300-37293699, Enamine Ltd) and serves as a key intermediate in the development of kinase inhibitors, such as Janus kinase (JAK) inhibitors . Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications .
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
1,7-diazaspiro[3.4]octan-8-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-6(1-3-7-5)2-4-8-6;/h8H,1-4H2,(H,7,9);1H |
InChI Key |
FJDLASVQKHTCHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C12CCN2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,6-Diazaspiro[3.4]octan-5-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
1,6-Diazaspiro[3.4]octan-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6-Diazaspiro[3
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[3.4]octan-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. For example, derivatives of this compound have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance .
Comparison with Similar Compounds
Structural and Functional Differences
Core Spiro Framework and Nitrogen Positioning
- 1,6-Diazaspiro[3.4]octan-5-one Hydrochloride : Features a 3.4 spiro system (3- and 4-membered rings) with nitrogens at the 1- and 6-positions. This configuration enables compact molecular geometry, influencing binding affinity in kinase targets .
- Listed in chemical directories but lacks documented pharmaceutical applications .
- 6,7-Diazaspiro[4.5]dec-9-ene Derivatives : Larger 4.5 spiro systems (4- and 5-membered rings) with nitrogens at 6- and 7-positions. Examples include compounds with fluorinated aryl groups (e.g., EP 4,374,877 A2), which exhibit higher molecular weights (e.g., m/z 658) and enhanced metabolic stability due to trifluoromethyl substituents .
Functional Modifications
- JAK Inhibitor Analogs : The compound 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile (Compound A) incorporates a methyl group and a pyrrolopyrimidine moiety onto the 1,6-diazaspiro core, demonstrating the scaffold’s adaptability for kinase inhibition .
- Protected Derivatives : tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate (CAS: 1630906-60-3) uses a tert-butyl carbamate protecting group, highlighting strategies to modulate reactivity during synthesis .
Building Block Utility
- 1,6-Diazaspiro[3.4]octan-5-one Hydrochloride : Employed in multi-step syntheses, such as in Reference Example 107 (EP 4,374,877 A2), where it serves as a precursor for fluorinated enzyme inhibitors .
- Larger Spiro Systems : 6,7-Diazaspiro[4.5]dec-9-ene derivatives (e.g., EP 4,374,877 A2) are synthesized with complex substituents for targeted therapies, though their increased ring size may reduce bioavailability compared to smaller 3.4 spiro systems .
Therapeutic Relevance
- Kinase Inhibition : The 1,6-diazaspiro[3.4]octane core is critical in JAK inhibitors (e.g., Compound A), where its rigid structure optimizes binding to kinase ATP pockets .
- Enzyme-Targeted Analogues: Compounds like 7-(2,3-difluoro-4-(2-(methylamino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide hydrochloride (EP 4,374,877 A2) leverage larger spiro frameworks for enhanced selectivity against specific enzymes .
Comparative Data Table
| Compound Name | Spiro System | Nitrogen Positions | Molecular Weight (Da) | Key Applications |
|---|---|---|---|---|
| 1,6-Diazaspiro[3.4]octan-5-one Hydrochloride | 3.4 | 1, 6 | ~193 (free base) | Kinase inhibitors, building blocks |
| 2,6-Diazaspiro[3.4]octan-5-one | 3.4 | 2, 6 | Not reported | Chemical directory entry |
| 6,7-Diazaspiro[4.5]dec-9-ene Derivatives | 4.5 | 6, 7 | 411–658 | Enzyme inhibitors, fluorinated drugs |
| tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate | 3.4 | 1, 6 | ~297 (free base) | Synthetic intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
